Recombinant Human Glucokinase Activation Potency: CAS 862829-85-4 vs. Optimized Benzofuran GK Activator PF-04937319
In a biochemical assay measuring activation of recombinant human liver glucokinase (GK) via NADH production in the presence of 5 mM glucose, CAS 862829-85-4 exhibited an EC50 of 930 nM [1]. By cross-study comparison, the optimized benzofuran-based GK activator PF-04937319 (N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide) achieved EC50 values of 174 nM (human), 407 nM (rat), and 269 nM (dog) recombinant enzymes under comparable assay conditions . The ~5.3-fold lower potency of CAS 862829-85-4 relative to PF-04937319 on human GK positions it as a less potent but structurally distinct GK activator that may be useful in probing the SAR of 'partial' vs. 'full' GK activation, a distinction emphasized in the Pfizer benzofuranyl GK activator patent series [2].
| Evidence Dimension | Glucokinase activation potency |
|---|---|
| Target Compound Data | EC50 = 930 nM (recombinant human liver GK, 5 mM glucose, G6PDH-coupled assay) |
| Comparator Or Baseline | PF-04937319: EC50 = 174 nM (human), 407 nM (rat), 269 nM (dog); recombinant GK, comparable assay format |
| Quantified Difference | CAS 862829-85-4 is ~5.3-fold less potent than PF-04937319 on human GK |
| Conditions | Recombinant human liver glucokinase; 5 mM glucose; NADH reduction measured by G6PDH-coupled assay |
Why This Matters
This data establishes a defined potency benchmark for CAS 862829-85-4 within the benzofuran GK activator chemical space, enabling procurement decisions based on whether a screening cascade requires a highly optimized lead (e.g., PF-04937319) or a less potent but structurally differentiated probe for SAR exploration.
- [1] BindingDB. (n.d.). Affinity data for 3-(3-cyclopentylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide: EC50 930 nM for recombinant human liver glucokinase. University of California San Diego. View Source
- [2] Pfefferkorn, J. A., & Ling, A. L. (2010). Benzofuranyl derivatives used as glucokinase activators. U.S. Patent Application Publication. View Source
